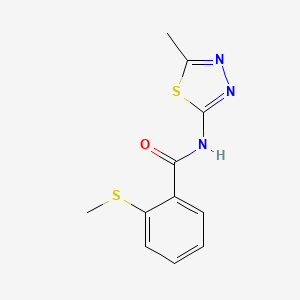![molecular formula C15H13N3O B5375670 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of interesting properties that make it useful for a range of applications.
Mécanisme D'action
The mechanism of action of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is complex and not fully understood. However, it is believed that this compound may interact with a range of biological pathways and processes, including the regulation of gene expression, the modulation of cellular signaling pathways, and the regulation of protein synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone are still being studied. However, preliminary research has suggested that this compound may have a range of interesting effects on cellular function, including the modulation of cell growth and differentiation, the regulation of apoptosis, and the modulation of immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone in laboratory experiments is its high level of specificity. This compound has been shown to interact with specific biological pathways and processes, making it a useful tool for studying the mechanisms of action of various biological processes. However, one limitation of using this compound is its complexity, which can make it difficult to work with in certain laboratory settings.
Orientations Futures
There are a number of exciting future directions for research involving 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone. Some potential areas of focus include:
1. Further studies to elucidate the mechanisms of action of this compound and its effects on cellular function.
2. The development of new synthetic methods for producing this compound in larger quantities.
3. The exploration of potential therapeutic applications for this compound, such as in the treatment of cancer or other diseases.
4. The development of new laboratory techniques and tools for working with this compound and studying its effects on biological systems.
Méthodes De Synthèse
The synthesis of 1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone is a complex process that requires a high level of expertise in organic chemistry. The most common method for synthesizing this compound involves the use of a series of chemical reactions that are carefully controlled to produce the desired product.
Applications De Recherche Scientifique
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone has been studied for its potential use in a range of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying the mechanisms of action of various biological processes.
Propriétés
IUPAC Name |
1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-13(11(2)19)8-16-15-14(9-17-18(10)15)12-6-4-3-5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLIEMYRQWVIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)

![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![3-({2-chloro-6-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5375623.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)
![1-ethyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5375636.png)
![8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide](/img/structure/B5375647.png)
![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)prolinamide](/img/structure/B5375648.png)
![1-{[4-(dimethylamino)-2-pyridin-2-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5375654.png)
![4-(3,4-dihydro-2(1H)-isoquinolinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5375655.png)

![1-[1-(2,4-dimethoxybenzyl)-4-phenyl-4-piperidinyl]ethanone](/img/structure/B5375679.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)